molecular formula C23H26N6O2 B2631346 3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine CAS No. 2415570-84-0

3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine

Cat. No.: B2631346
CAS No.: 2415570-84-0
M. Wt: 418.501
InChI Key: PWUVNPVUHWXLGA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyridinyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce pyridazine derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-23(2,3)20-6-7-21(26-25-20)28-11-16-13-29(14-17(16)12-28)22(30)18-9-19(31-27-18)15-5-4-8-24-10-15/h4-10,16-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVNPVUHWXLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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